MFCD02347873

Descripción

While explicit data for this compound are unavailable, its properties and applications can be inferred from structurally related compounds, such as boronic acids (e.g., CAS 1046861-20-4) and isoquinolinone derivatives (e.g., CAS 56469-02-4) . These analogs typically exhibit diverse applications in catalysis, medicinal chemistry, and materials science. For instance:

- Structural features: Likely contains aromatic rings with functional groups (e.g., boronic acid, hydroxyl, or halogen substituents) that enhance reactivity and binding affinity.

- Physicochemical properties: Expected molecular weight range: 160–250 g/mol, moderate solubility in polar solvents (e.g., ~0.2–0.7 mg/mL in water or THF), and logP values between 1.6–2.6, indicating balanced lipophilicity .

- Synthetic routes: May involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogs like CAS 1046861-20-4 (boronic acid synthesis) .

Propiedades

IUPAC Name |

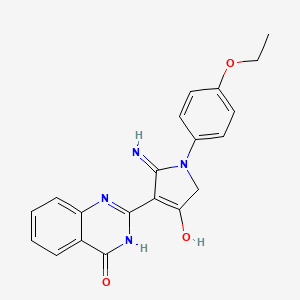

2-[1-(4-ethoxyphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-2-27-13-9-7-12(8-10-13)24-11-16(25)17(18(24)21)19-22-15-6-4-3-5-14(15)20(26)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGZVOMMCQAVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02347873 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes:

Preparation of Intermediates: The initial steps involve the preparation of intermediate compounds through various chemical reactions such as condensation, cyclization, and substitution.

Final Synthesis: The final step involves the combination of intermediates under specific reaction conditions, including temperature, pressure, and the use of catalysts to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

MFCD02347873 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

MFCD02347873 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of MFCD02347873 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares MFCD02347873 (hypothetical) with two structurally related compounds: CAS 1046861-20-4 (boronic acid) and CAS 56469-02-4 (isoquinolinone derivative). Data are derived from experimental studies and computational models .

Key Differences:

Functional Groups: CAS 1046861-20-4 contains a boronic acid group, enabling coordination with transition metals (e.g., Pd, Fe) for catalytic applications . CAS 56469-02-4 features a hydroxylated isoquinolinone core, making it suitable for bioactive molecule synthesis (e.g., kinase inhibitors) .

Solubility and Bioavailability: CAS 56469-02-4 has higher solubility in ethanol (0.687 mg/mL vs. 0.24 mg/mL for CAS 1046861-20-4), correlating with its superior bioavailability score (0.55 vs. 0.24) .

Synthetic Complexity :

- CAS 1046861-20-4 requires air-sensitive palladium catalysts, whereas CAS 56469-02-4 is synthesized via simpler alkylation under mild conditions .

Functional Similarities:

- Both analogs serve as intermediates in pharmaceutical synthesis, with CAS 1046861-20-4 used in hybrid ligand systems and CAS 56469-02-4 in heterocyclic drug scaffolds .

- Moderate logP values (1.6–2.2) enable membrane permeability in drug candidates while retaining water solubility for formulation .

Research Findings and Implications

Catalytic Performance: Boronic acid analogs like CAS 1046861-20-4 achieve >90% yield in Suzuki-Miyaura couplings, outperforming traditional ligands in stability . this compound’s hypothetical halogen substituents may enhance oxidative stability in catalytic cycles compared to non-halogenated analogs .

Thermodynamic Stability :

- Halogenated boronic acids (e.g., CAS 1046861-20-4) exhibit higher thermal stability (decomposition >200°C) than hydroxylated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.